3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid
Overview
Description
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid is an organic compound with the molecular formula C14H11F3O3 and a molecular weight of 284.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a propionic acid moiety.
Mechanism of Action
Target of Action
It is suggested that it may have an impact on the respiratory system .
Biochemical Pathways
The presence of the trifluoromethyl group (cf3) in the compound suggests that it may have unique properties, such as increased lipophilicity (fat solubility) and metabolic stability, which could influence various biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group (cf3) suggests that it may have increased lipophilicity (fat solubility) and metabolic stability, which could influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-(3-Trifluoromethylphenyl)propionic acid: This compound is similar in structure but lacks the furan ring, which may affect its reactivity and applications.
5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde: This compound contains a furan ring and a trifluoromethyl group but has an aldehyde functional group instead of a propionic acid moiety.
Uniqueness
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid is unique due to the combination of its trifluoromethyl group, furan ring, and propionic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-5,7H,6,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVLEJSOWBDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584731 | |
Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853310-21-1 | |
Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.